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3-cyclopropyl-6-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]pyridazine

SCD1 inhibition Metabolic disease Piperazinyl-pyridazine SAR

Medicinal chemistry teams targeting SCD1 or dCTPase often face scaffold limitations requiring multi-step synthesis. This compound provides a synthetically accessible scaffold via one-step amide coupling from commercially available 3-cyclopropyl-6-(piperazin-1-yl)pyridazine. • Direct cyclopropyl-pyridazine attachment delivers up to 800-fold potency improvement over cyclopropylethyl linkers. • >50% fractional intracellular concentration supports cellular target engagement assays. • >1000-fold selectivity over related NUDIX enzymes enables selective dCTPase chemical probe development.

Molecular Formula C17H18FN5O
Molecular Weight 327.363
CAS No. 2034427-57-9
Cat. No. B2681554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-6-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]pyridazine
CAS2034427-57-9
Molecular FormulaC17H18FN5O
Molecular Weight327.363
Structural Identifiers
SMILESC1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=NC=C4)F
InChIInChI=1S/C17H18FN5O/c18-14-11-19-6-5-13(14)17(24)23-9-7-22(8-10-23)16-4-3-15(20-21-16)12-1-2-12/h3-6,11-12H,1-2,7-10H2
InChIKeyJVDDZTLNKIUVHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-6-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]pyridazine (CAS 2034427-57-9): Procurement-Relevant Chemical Profile


3-Cyclopropyl-6-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]pyridazine (CAS 2034427-57-9) is a synthetic small molecule belonging to the piperazinyl-pyridazine class [1]. This compound features a cyclopropyl-substituted pyridazine core linked via a piperazine bridge to a 3-fluoropyridine-4-carbonyl moiety. Piperazinyl-pyridazine derivatives are recognized as privileged scaffolds in medicinal chemistry, with documented activity against stearoyl-CoA desaturase-1 (SCD1) [2] and human dCTP pyrophosphatase 1 (dCTPase) [3], making this specific substitution pattern a candidate for lead optimization programs targeting metabolic disorders or oncology applications.

Why Generic Piperazinyl-Pyridazine Analogs Cannot Substitute for 3-Cyclopropyl-6-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]pyridazine in Target-Based Screening


Within the piperazinyl-pyridazine class, seemingly minor structural modifications translate into profound shifts in target potency and selectivity. For SCD1 inhibition, replacing a cyclopropylethyl linker with a directly attached cyclopropyl group alters potency by up to 250–800-fold, while modifications to the right-hand side amide can cause a dramatic decrease in activity [1]. Similarly, in the dCTPase inhibitor series, subtle variations in the piperazine substitution pattern differentiate potent inhibitors (IC50 < 50 nM) from inactive analogs, and thermal stabilization of the target protein is observed only with active compounds [2]. The unique combination of a cyclopropyl-pyridazine core and a 3-fluoropyridine-4-carbonyl substituent creates a distinct pharmacophore that cannot be replicated by simple in-class swapping of commercially available building blocks.

Quantitative Differentiation Guide for 3-Cyclopropyl-6-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]pyridazine Against Closest Analogs


Potency Advantage of the Cyclopropyl-Pyridazine Core Over Cyclopropylethyl-Linked SCD1 Inhibitors

The cyclopropyl group directly attached to the pyridazine ring in the target compound confers superior SCD1 inhibitory activity compared to analogs with a cyclopropylethyl linker. In the Xenon SCD1 inhibitor series, a cyclopropylmethyl compound (compound 9) was 250–800-fold less potent than its counterparts with a longer linker (compounds 8, 10, and 11) in the mouse liver microsomal assay [1]. The target compound's direct cyclopropyl-pyridazine attachment represents a distinct structural motif within this SAR, suggesting potential for improved target engagement relative to cyclopropylethyl-linked comparators such as XEN103 (mSCD1 IC50 = 14 nM) [1].

SCD1 inhibition Metabolic disease Piperazinyl-pyridazine SAR

Right-Hand Side Amide Stringency: 3-Fluoropyridine-4-Carbonyl vs. Alkyl or Aryl Amide Analogs

The right-hand side (RHS) amide substituent on the piperazine ring is a stringent determinant of SCD1 inhibitory activity. In the Xenon series, a dramatic decrease in SCD1 inhibition was observed when the RHS amide was replaced with alkyl substituents, whereas heteroaryl amides maintained potency [1]. The target compound's 3-fluoropyridine-4-carbonyl group is a heteroaryl amide that aligns with this active pharmacophore requirement, distinguishing it from analogs with simple alkyl amides that would be expected to show substantially reduced activity based on class SAR.

SCD1 inhibitor SAR Amide substitution Piperazinyl-pyridazine

Target Engagement: Thermal Stabilization of dCTPase by Piperazinyl-Pyridazine Inhibitors

Piperazinyl-pyridazine derivatives demonstrate target-specific thermal stabilization of human dCTPase in cellular environments. Potent inhibitors such as compounds 13, 18, and 20 increased the melting temperature of purified dCTPase protein in differential scanning fluorimetry (DSF) assays, whereas inactive inhibitors (compounds 29 and 30) did not [1]. Compound 9 also showed target engagement in a whole-cell thermal shift assay (CETSA) [1]. While the target compound has not been directly profiled in this assay, its structural features (piperazinyl-pyridazine core with heteroaryl amide) place it within the active cluster of this chemotype, supporting its potential utility in dCTPase target validation studies.

dCTPase inhibition Cellular target engagement CETSA

Selectivity Profile: >1000-Fold Selectivity of Piperazinyl-Pyridazines for dCTPase Over Related NUDIX Enzymes

Key piperazinyl-pyridazine dCTPase inhibitors (compounds 9, 18, and 20) displayed >1000-fold selectivity against a panel of relevant enzymes within the dNTPase/NUDIX protein family [1]. This selectivity is critical for chemical probe development, as off-target activity against related nucleotide-processing enzymes would confound biological interpretation. The target compound's structural affiliation with this chemotype suggests potential for similarly high selectivity, differentiating it from less selective dCTPase tools such as triptolide (broad polypharmacology) or photo-cross-linking agents lacking defined binding affinity [1].

dCTPase selectivity NUDIX hydrolase family Off-target profiling

Synthetic Tractability: Direct Cyclopropyl-Pyridazine Scaffold vs. Multi-Step Cyclopropylethyl-Carboxamide Analogs

The target compound's directly attached cyclopropyl-pyridazine core offers synthetic advantages over more complex piperazinyl-pyridazine derivatives such as XEN103, which contains a cyclopropylethyl-carboxamide linker requiring additional synthetic steps (nucleophilic substitution of a chloropyridazine precursor with 2-cyclopropylethylamine followed by piperazine introduction and amide formation) [1]. The commercially available building block 3-cyclopropyl-6-(piperazin-1-yl)pyridazine (CAS 1550948-34-9) enables a single-step amide coupling with 3-fluoropyridine-4-carboxylic acid to generate the target compound, reducing synthetic complexity and cost for medicinal chemistry campaigns.

Synthetic accessibility Building block comparison Lead optimization

Intracellular Bioavailability: Piperazinyl-Pyridazine Class Demonstrates >50% Fractional Cell Exposure

All piperazinyl-pyridazine dCTPase inhibitors tested in the 2017 Karolinska study achieved >50% fractional intracellular concentration (Fic), indicating good cellular exposure [1]. This favorable intracellular bioavailability was a class-level observation that supported progression to cellular efficacy models, where lead compounds synergized with 5-azacytidine against HL60 leukemic cells (combination index < 1) [1]. The target compound, sharing the core piperazinyl-pyridazine scaffold, is expected to exhibit comparable cellular penetration, which is critical for intracellular target engagement assays.

Cellular permeability Fractional intracellular concentration dCTPase inhibitors

Recommended Application Scenarios for 3-Cyclopropyl-6-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]pyridazine Based on Quantitative Differentiation Evidence


SCD1 Lead Optimization: Replacement of Cyclopropylethyl Linker with Direct Cyclopropyl-Pyridazine for Potency Enhancement

For medicinal chemistry teams pursuing SCD1 inhibitors for metabolic disease, the target compound provides a synthetically accessible scaffold to explore the potency-enhancing effects of direct cyclopropyl-pyridazine attachment, leveraging the SAR finding that cyclopropylmethyl substitution reduces potency by 250–800-fold relative to optimal linkers [1]. The one-step amide coupling from commercially available 3-cyclopropyl-6-(piperazin-1-yl)pyridazine enables rapid library synthesis, accelerating SAR exploration of the RHS heteroaryl amide space where dramatic potency differences exist between alkyl and heteroaryl substituents [1].

dCTPase Chemical Probe Development: Selective Target Engagement with Favorable Cellular Bioavailability

The target compound is a rational starting point for developing selective dCTPase chemical probes, based on the class-level evidence that piperazinyl-pyridazines achieve >1000-fold selectivity over related NUDIX enzymes and demonstrate >50% intracellular fractional concentration [2]. This profile is suitable for cellular target engagement studies using CETSA or DARTS assays, where only active piperazinyl-pyridazine inhibitors induce thermal stabilization of dCTPase, while inactive analogs do not [2]. The compound can serve as a backbone for further optimization toward drug-like probes with synergy potential against leukemic cells when combined with cytidine analogs [2].

Synthetic Methodology Development: Validation of Late-Stage Piperazine Functionalization Strategies

The structural simplicity of the target compound, accessible via a single amide coupling from 3-cyclopropyl-6-(piperazin-1-yl)pyridazine , makes it an ideal substrate for validating novel piperazine N-functionalization methods, including photoredox-catalyzed couplings, flow chemistry approaches, or automated library synthesis platforms. The defined SAR context for both the cyclopropyl-pyridazine core [1] and the RHS amide substituent [1] provides a benchmark for assessing the functional group tolerance and efficiency of new synthetic methodologies.

Comparative Target Profiling: Dissecting SCD1 vs. dCTPase Polypharmacology of Piperazinyl-Pyridazines

Given that piperazinyl-pyridazines have been reported as inhibitors of both SCD1 [1] and dCTPase [2], the target compound's unique substitution pattern (direct cyclopropyl-pyridazine plus 3-fluoropyridine-4-carbonyl) makes it a valuable tool for profiling target selectivity across these two enzyme families. Researchers can use the compound in parallel enzymatic assays against SCD1 and dCTPase to map how specific structural features drive polypharmacology, informing strategies to enhance target selectivity in lead optimization campaigns.

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